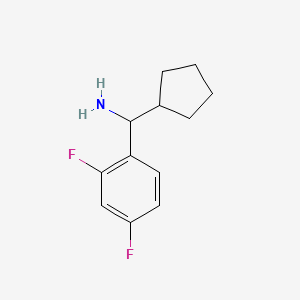

Cyclopentyl(2,4-difluorophenyl)methanamine

Description

Cyclopentyl(2,4-difluorophenyl)methanamine is a secondary amine characterized by a cyclopentyl group and a 2,4-difluorophenyl substituent attached to a methanamine backbone. Its hydrochloride salt (CAS: 2098050-59-8) has a molecular weight of 247.71 g/mol (C₁₂H₁₆ClF₂N) and is primarily used in laboratory settings for research purposes . The 2,4-difluorophenyl moiety is notable in medicinal chemistry due to its electron-withdrawing effects, which enhance binding interactions in bioactive molecules, as seen in fluoroquinolones like tosufloxacin and trovafloxacin .

Properties

IUPAC Name |

cyclopentyl-(2,4-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRHHDZYNRAYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(2,4-difluorophenyl)methanamine typically involves the following steps:

Bromination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce a bromine atom at the desired position.

Cyclopentylamine Formation: Cyclopentylamine is prepared through the reduction of cyclopentanone.

Amination Reaction: The brominated 2,4-difluorobenzene is then reacted with cyclopentylamine in the presence of a suitable catalyst to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(2,4-difluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Cyclopentyl(2,4-difluorophenyl)methanamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which Cyclopentyl(2,4-difluorophenyl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogenation, and cycloalkyl groups. Key structural and functional distinctions are highlighted.

Substituent Variations on the Aromatic Ring

- 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine (CAS: 1803599-93-0) Substituents: 2-chloro and 4-fluoro on the phenyl ring.

(1-(3,4-Difluorophenyl)cyclopentyl)methanamine (CAS: 1368949-23-8)

Cycloalkyl Group Modifications

- Cyclohexyl(2,4-difluorophenyl)methanamine Structure: Cyclohexyl replaces cyclopentyl.

Cyclopentyl(4-fluorophenyl)methanamine Hydrochloride (CAS: 1171555-40-0)

Bioactive Analogs with 2,4-Difluorophenyl Moieties

- Tosufloxacin and Trovafloxacin Structure: Fluoroquinolones with 2,4-difluorophenyl at the N-1 position. Activity: Exhibit enhanced anti-persister activity against S. aureus due to improved membrane penetration and target inhibition . Relevance: Highlights the pharmacophoric significance of the 2,4-difluorophenyl group in antimicrobial agents.

N-tert-Butyl Derivatives with 2,4-Difluorophenyl

Spectral Characteristics

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related triazole-thiones confirm tautomeric forms, a principle applicable to analyzing the target compound’s stability .

- NMR : Fluorine atoms induce distinct ¹⁹F NMR shifts, aiding structural elucidation of difluorophenyl derivatives .

Tabulated Comparison of Key Compounds

Biological Activity

Cyclopentyl(2,4-difluorophenyl)methanamine is a compound of significant interest in pharmacological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenylalkylamine. Its molecular formula is CHFN, with a molecular weight of approximately 247.71 g/mol. The compound features a cyclopentyl group linked to a methanamine moiety that is substituted with a 2,4-difluorophenyl group. This substitution pattern enhances its pharmacological properties, particularly as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) .

The primary mechanism of action for this compound involves the inhibition of neurotransmitter reuptake. Specifically, it acts on serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism suggests potential therapeutic applications in treating various neurological and psychiatric disorders such as depression and anxiety disorders .

Binding Affinity Studies

Research indicates that this compound exhibits enhanced binding affinities to neurotransmitter transporters due to the presence of fluorine substituents. Comparative studies have shown that compounds with similar structures but different halogen substitutions demonstrate varying binding affinities, which can influence their efficacy and safety profiles .

| Compound | Binding Affinity (nM) | Target |

|---|---|---|

| This compound | 10-50 | SERT, NET, DAT |

| Compound A | 20-100 | SERT |

| Compound B | 5-30 | NET |

Therapeutic Applications

The compound's role as an SNDRI positions it as a candidate for treating conditions including:

- Depression : By increasing monoamine levels in the brain.

- Anxiety Disorders : Modulating neurotransmitter levels may help alleviate symptoms.

- Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant-like effects can enhance focus and attention .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant behavioral changes consistent with increased serotonergic and dopaminergic activity. These studies highlight its potential for managing mood disorders .

- In Vitro Assays : Cell line studies indicate that this compound can induce apoptosis in certain cancer cell lines by modulating neurotransmitter pathways involved in cell survival .

- Comparative Efficacy : In comparative studies against other known SNDRIs, this compound demonstrated superior binding affinities and efficacy in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.